molecular formula C11H9N5O6 B465149 pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone)

pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone)

Katalognummer: B465149
Molekulargewicht: 307.22g/mol
InChI-Schlüssel: BWKCSFAAHMKQIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone) is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a hydrazinylidene group and a methoxy-nitrophenyl moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone) typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization with barbituric acid. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone) undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are frequently used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone) has several scientific research applications:

Wirkmechanismus

The mechanism of action of pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets pyrimidine-2,4,5,6(1H,3H)-tetrone 5-({5-nitro-2-methoxyphenyl}hydrazone) apart from similar compounds is its specific substitution pattern and the presence of both methoxy and nitro groups. These functional groups confer unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C11H9N5O6

Molekulargewicht

307.22g/mol

IUPAC-Name

6-hydroxy-5-[(2-methoxy-5-nitrophenyl)diazenyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H9N5O6/c1-22-7-3-2-5(16(20)21)4-6(7)14-15-8-9(17)12-11(19)13-10(8)18/h2-4H,1H3,(H3,12,13,17,18,19)

InChI-Schlüssel

BWKCSFAAHMKQIR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NC(=O)NC2=O)O

Kanonische SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NC(=O)NC2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.